3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-Cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazopurine-2,4-dione derivative distinguished by its cinnamyl (3-phenylallyl) and 2-hydroxyethyl substituents. The cinnamyl group may enhance lipophilicity and receptor-binding versatility, while the hydroxyethyl moiety could improve solubility and blood-brain barrier penetration compared to alkyl or arylpiperazinyl substituents in related compounds .
Properties
IUPAC Name |
6-(2-hydroxyethyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-13-25-16-17(21-19(25)23(14)11-12-26)22(2)20(28)24(18(16)27)10-6-9-15-7-4-3-5-8-15/h3-9,13,26H,10-12H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPZTIOMKGSUPG-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazopurine class. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.39 g/mol. The structural characteristics include:
- Imidazo[2,1-f]purine core : This bicyclic structure is known for its biological activity.
- Cinnamyl group : Contributes to the compound's potential antimicrobial and anticancer properties.
- Hydroxyethyl substituent : Enhances solubility and may influence biological interactions.
Anticancer Activity
The anticancer activity of imidazopurines has been well-documented. Compounds in this class can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms. For instance:
- Induction of oxidative stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to cell cycle arrest and apoptosis .
- Inhibition of metastasis : Studies indicate that certain imidazopurines can interfere with cellular invasion and metastasis pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds with similar structures have been explored. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. The presence of hydroxyethyl groups can enhance these effects by improving solubility and bioavailability.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of cinnamaldehyde derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds significantly inhibited bacterial growth at low concentrations. The mechanism involved disruption of the cell membrane integrity and interference with metabolic pathways .
Study 2: Anticancer Mechanisms
Research on related imidazopurines demonstrated their ability to induce G2/M phase arrest in cancer cells. For example, a study involving melanoma cells showed that treatment with imidazopurines resulted in increased ROS levels and subsequent apoptosis through the activation of caspase pathways . This suggests that this compound may exhibit similar mechanisms.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive moieties:
- 8-(2-hydroxyethyl) group : A primary alcohol susceptible to oxidation, esterification, or etherification.
- 3-cinnamyl group : An α,β-unsaturated system capable of electrophilic additions or hydrogenation.
- Imidazo[2,1-f]purine-2,4-dione core : A fused heterocyclic system with potential for nucleophilic substitution or ring modifications.
Key Reaction Pathways:
Hydroxyethyl Group Transformations
- Oxidation : The primary alcohol in the 8-(2-hydroxyethyl) group could be oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄), though steric hindrance from the purine core may limit reactivity .
- Esterification : Reaction with acetyl chloride or anhydrides would yield esters, enhancing lipophilicity for pharmacological studies .
Cinnamyl Group Reactions
- Electrophilic Addition : The α,β-unsaturated system may undergo bromination or epoxidation. For example, bromine addition across the double bond could yield dibromo derivatives .
- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) would reduce the cinnamyl group to a dihydrocinnamyl moiety, altering electronic properties .
Core Modifications
- N-Alkylation : The N-methyl groups may undergo further alkylation under strong basic conditions, though this is less likely due to steric constraints .
- Ring-Opening Hydrolysis : Under acidic conditions (e.g., HCl), the purine-dione core may hydrolyze to form urea or guanidine derivatives, as seen in related compounds .
Comparative Reactivity with Analogs
Research Gaps and Recommendations
- Experimental Validation : No direct studies on this compound’s reactions exist in public databases. Priority should be given to:
- Kinetic studies of hydroxyethyl oxidation.
- Catalytic hydrogenation of the cinnamyl group.
- Stability tests under hydrolytic conditions.
- Therapeutic Context : TLR7 agonist patents suggest that structural analogs are bioactive, implying that functionalization could modulate drug-like properties (e.g., solubility, binding affinity).
Comparison with Similar Compounds
Key Observations :
- The 2-hydroxyethyl substituent at position 8 may enhance hydrophilicity, contrasting with the lipophilic arylpiperazinyl chains in AZ-853/AZ-861 .
Pharmacological Profiles
Receptor Affinity and Functional Activity
- AZ-853 and AZ-861 : High 5-HT1A receptor affinity (Ki = 0.6 nM and 0.2 nM, respectively) with partial agonism. AZ-861 exhibits stronger cAMP inhibition and β-arrestin recruitment .
- Compound 3i : Selective 5-HT1A ligand (Ki < 10 nM) with anxiolytic and antidepressant effects at 2.5–5 mg/kg in mice .
- CB11 : PPARγ agonist (EC50 = 1.2 µM) inducing apoptosis in NSCLC cells via ROS production and caspase-3 activation .
- Target Compound : Predicted 5-HT1A/5-HT7 affinity due to structural similarity to AZ-853/3i. The cinnamyl group may confer additional interactions with hydrophobic receptor pockets.
Pharmacokinetics and Brain Penetration
Q & A
Basic: What synthetic strategies are recommended for preparing derivatives of the 1H-imidazo[2,1-f]purine-2,4-dione scaffold, and how do structural modifications (e.g., 3-cinnamyl or 8-hydroxyethyl groups) influence reactivity?
Methodological Answer:
The core scaffold is typically synthesized via cyclocondensation of purine precursors with appropriate carbonyl reagents. For example, N-8-substituted derivatives (e.g., piperazinylalkyl chains) are introduced via nucleophilic substitution or alkylation reactions . The 3-cinnamyl group may be incorporated through Mitsunobu or palladium-catalyzed coupling to enhance lipophilicity and receptor interaction, while the 8-hydroxyethyl substituent can be introduced via epoxide ring-opening or hydroxyl-protected intermediates . Key considerations include steric hindrance at the 3-position and the hydrogen-bonding capacity of the 8-hydroxyethyl group, which may influence solubility and metabolic stability .
Basic: What in vitro assays are used to evaluate 5-HT1A receptor affinity and functional activity for imidazopurine-dione derivatives?
Methodological Answer:
Radioligand binding assays (e.g., [³H]-8-OH-DPAT displacement) quantify affinity for 5-HT1A receptors . Functional activity is assessed using cAMP accumulation assays (Gi/o-coupled pathways) and β-arrestin recruitment assays to determine partial/full agonism . For example, AZ-861 showed stronger cAMP inhibition than AZ-853, highlighting substituent-dependent efficacy differences . Concurrent evaluation of off-target effects (e.g., α1-adrenergic or PDE4B inhibition) is critical to confirm selectivity .
Advanced: How do structural modifications at the 3-cinnamyl and 8-hydroxyethyl positions impact functional selectivity and pharmacokinetic properties?
Methodological Answer:
- 3-Cinnamyl Group : The cinnamyl moiety increases aromatic interactions with 5-HT1A receptor subpockets, enhancing binding affinity. However, bulky substituents may reduce blood-brain barrier (BBB) penetration due to increased molecular weight .
- 8-Hydroxyethyl Group : This polar group improves aqueous solubility but may reduce metabolic stability due to susceptibility to glucuronidation. Comparative studies of alkyl vs. hydroxyalkyl chains (e.g., AZ-853 vs. AZ-861) reveal trade-offs between BBB permeability and hepatic clearance .
Experimental Design : Use parallel artificial membrane permeability assays (PAMPA) for BBB prediction and human liver microsomes (HLM) to assess metabolic stability .
Advanced: How can researchers resolve discrepancies in functional efficacy across signaling pathways (e.g., cAMP vs. β-arrestin)?
Methodological Answer:
Discrepancies arise from biased agonism, where ligands preferentially activate specific pathways. To address this:
Perform signaling pathway profiling (cAMP, ERK phosphorylation, β-arrestin recruitment) under identical cellular conditions .
Use computational modeling to map ligand-receptor conformations favoring specific pathways. For example, AZ-861’s trifluoromethyl group may stabilize receptor conformations that enhance β-arrestin recruitment .
Validate findings in in vivo models (e.g., forced swim test) to correlate pathway bias with behavioral outcomes .
Advanced: What strategies optimize metabolic stability without compromising CNS penetration for 8-hydroxyethyl-substituted derivatives?
Methodological Answer:
- Metabolic Stability : Replace the 8-hydroxyethyl group with bioisosteres (e.g., 8-methoxyethyl) to reduce Phase II metabolism. Alternatively, introduce fluorine atoms to block oxidation sites .
- CNS Penetration : Balance lipophilicity (logP 2–4) and polar surface area (<90 Ų). For example, AZ-853’s logP of 2.8 and moderate PSA enabled better brain uptake than AZ-861 .
Methodology : Use micellar electrokinetic chromatography (MEKC) for logP determination and HLM assays to identify metabolic hotspots .
Advanced: How should pharmacokinetic studies be designed to evaluate first-pass metabolism and plasma protein binding?
Methodological Answer:
- First-Pass Metabolism : Conduct portal vein cannulation in rodents to compare hepatic extraction ratios pre- and post-liver exposure. AZ-853 showed 40% hepatic extraction vs. 65% for AZ-861, correlating with its higher oral bioavailability .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis with spiked plasma samples. Compound 4b in evidence 9 exhibited 85% binding, requiring dose adjustments for free fraction calculations .
- In Silico Tools : Apply PBPK modeling to extrapolate human pharmacokinetics from rodent data .
Advanced: What analytical techniques are recommended for resolving structural ambiguities in imidazopurine-dione derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H-¹³C HSQC and NOESY confirm regiochemistry of substituents (e.g., distinguishing N-3 vs. N-7 methylation) .
- HRMS/MS : Fragmentation patterns differentiate isomers (e.g., 8-hydroxyethyl vs. 8-methoxyethyl) .
- X-ray Crystallography : Resolve absolute configuration of chiral centers (e.g., 2-hydroxycyclopentyl substituents in evidence 7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
